molecular formula C11H17N3O2 B13234596 Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13234596
M. Wt: 223.27 g/mol
InChI Key: FQDSCPKSEOTDJO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with a piperidine moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as anti-inflammatory or analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • SMILES Notation : CN1C=C(C(=N1)C2CCCNC2)C(=O)OC
  • InChIKey : GREVMAJDGWJMOC-UHFFFAOYSA-N

The structure of this compound features a pyrazole ring, which is known for its diverse biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against fungal pathogens such as Phoma asparagi and wheat rust . The mechanism often involves interference with cellular processes critical for pathogen survival.

Antiparasitic Activity

Research has demonstrated that pyrazole derivatives can inhibit specific targets in parasites. For example, compounds similar to this compound have been shown to inhibit PfATP4, a sodium pump vital for Plasmodium falciparum survival, leading to potential applications in malaria treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies indicate that modifications at the 4-position of the pyrazole ring can significantly affect potency against target organisms. For instance, substituents such as methyl or ethyl groups can enhance activity by improving binding affinity to biological targets .

Study 1: Antiparasitic Efficacy

In a recent study focusing on pyrazole derivatives, researchers evaluated the efficacy of this compound against P. falciparum in vitro. The compound exhibited an EC50 value of approximately 0.064 μM, indicating strong antiparasitic activity compared to other tested analogs .

Study 2: Antifungal Properties

Another investigation assessed the antifungal activity of various pyrazole derivatives, including our compound of interest. The results demonstrated significant fungicidal effects against Fusarium species, suggesting that structural modifications could enhance antifungal properties further .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismEC50 (μM)Reference
AntiparasiticP. falciparum0.064
AntifungalFusarium spp.0.115
AntifungalPhoma asparagiN/A

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-methyl-1-piperidin-3-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-8-10(11(15)16-2)7-14(13-8)9-4-3-5-12-6-9/h7,9,12H,3-6H2,1-2H3

InChI Key

FQDSCPKSEOTDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)OC)C2CCCNC2

Origin of Product

United States

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